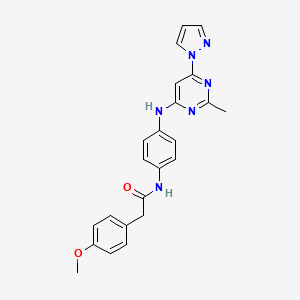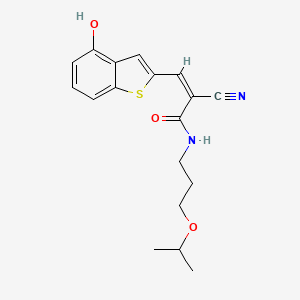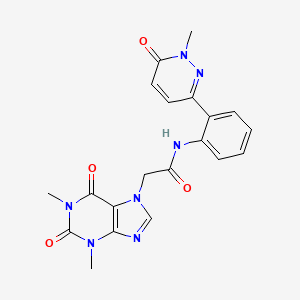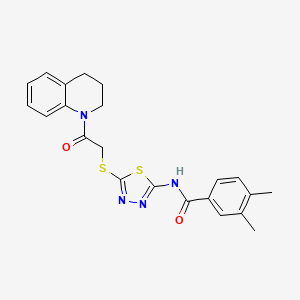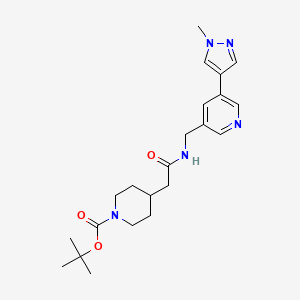
tert-butyl 4-(2-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a piperidine ring, a pyrazole ring, and a pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The piperidine ring provides a basic nitrogen atom, while the pyrazole and pyridine rings provide additional nitrogen atoms that could participate in hydrogen bonding or coordinate to metal ions. The tert-butyl group is a bulky, hydrophobic group that could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperidine nitrogen could act as a nucleophile in reactions with electrophiles, while the pyrazole and pyridine rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic, while the nitrogen atoms in the piperidine, pyrazole, and pyridine rings could participate in hydrogen bonding, influencing the compound’s solubility in different solvents .Scientific Research Applications
Chemical Structure and Synthesis
The compound's structural features, like the plane of the pyrazole ring and its dihedral angle with the piperidine ring, are integral to its synthesis and potential applications (Richter et al., 2009). Another variant of this compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Role in Drug Synthesis
This compound is a critical intermediate in synthesizing small molecule anticancer drugs, demonstrating its importance in drug development (Zhang et al., 2018). Additionally, it's used in the synthesis of acetyl-CoA carboxylase inhibitors, showcasing its role in developing novel therapeutic agents (Huard et al., 2012).
Asymmetric Synthesis
The compound plays a role in the asymmetric synthesis of certain intermediates, which is crucial for producing specific nociceptin antagonists, highlighting its versatility in medicinal chemistry (Jona et al., 2009).
Involvement in Targeted Therapy
It's also involved in the synthesis of mTOR targeted PROTAC molecules, indicating its significance in targeted therapy research (Zhang et al., 2022).
Applications in Chemical Synthesis
The compound has been synthesized under ambient-temperature conditions, suggesting potential applications in more efficient and eco-friendly chemical synthesis processes (Becerra et al., 2021).
Safety and Hazards
Future Directions
Given the complexity of this compound and the presence of several functional groups, there are likely many potential directions for future research. These could include exploring its synthesis and reactivity, investigating its physical and chemical properties, and studying its potential applications in fields like medicinal chemistry or materials science .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets involved in inflammatory responses .
Mode of Action
It is known that similar compounds can inhibit the production of pro-inflammatory mediators such as no and pge2, as well as cytokines like tnf-α, il-6, and il-1β .
Biochemical Pathways
The compound may affect the biochemical pathways involved in inflammation. It could potentially inhibit the expression of iNOS and COX-2, enzymes that are responsible for the production of NO and PGE2 respectively . These mediators play a crucial role in the inflammatory response.
Result of Action
The compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and cytokines . This could potentially lead to a decrease in inflammation and associated symptoms.
Properties
IUPAC Name |
tert-butyl 4-[2-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-22(2,3)30-21(29)27-7-5-16(6-8-27)10-20(28)24-12-17-9-18(13-23-11-17)19-14-25-26(4)15-19/h9,11,13-16H,5-8,10,12H2,1-4H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJXCPWNVJSSTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2360588.png)


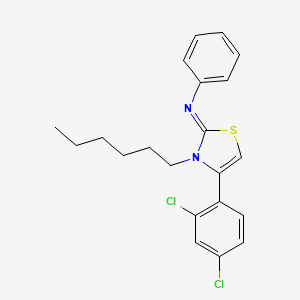
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2360595.png)
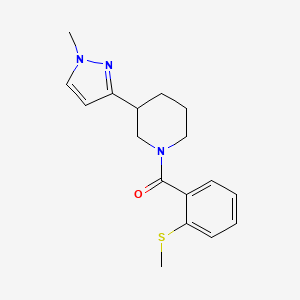
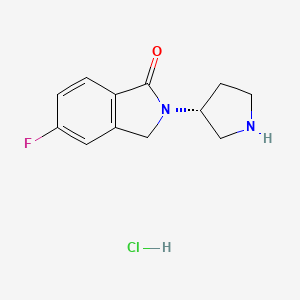
![5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2360601.png)
![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2360602.png)
